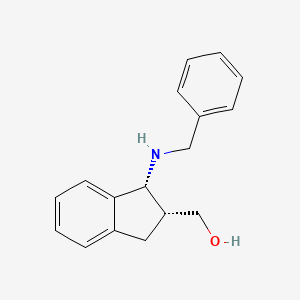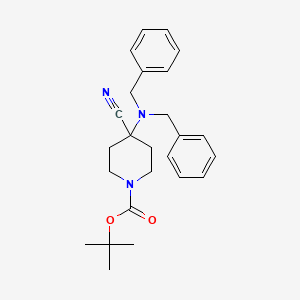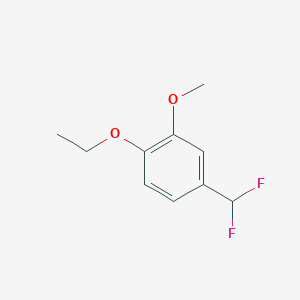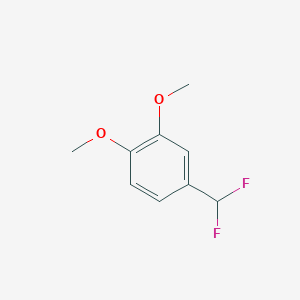
TAMRA Picolyl Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAMRA Picolyl Azide: is an advanced fluorescent probe that incorporates a copper-chelating motif to raise the effective concentration of copper (I) at the reaction site.
準備方法
Synthetic Routes and Reaction Conditions: TAMRA Picolyl Azide can be synthesized by reacting tetramethylrhodamine (TAMRA) with picolyl azide under copper-catalyzed conditions. The reaction typically involves the use of copper (I) sulfate and sodium ascorbate as the reducing agent. The reaction is carried out in an aqueous solution at room temperature, and the product is purified using standard chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions: TAMRA Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction forms a stable triazole linkage between the azide and alkyne groups .
Common Reagents and Conditions:
Reagents: Copper (I) sulfate, sodium ascorbate, terminal alkynes.
Conditions: Aqueous solution, room temperature, mild stirring.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent compound. This product is highly stable and exhibits strong fluorescence, making it suitable for various labeling and imaging applications .
科学的研究の応用
Chemistry: TAMRA Picolyl Azide is widely used in click chemistry for the fluorescent labeling of biomolecules. Its high sensitivity and reduced cell toxicity make it ideal for detecting low-abundance targets .
Biology: In biological research, this compound is used for imaging and tracking cellular processes. Its strong fluorescence and biocompatibility allow for real-time visualization of cellular events .
Medicine: In medical research, this compound is employed in the development of diagnostic tools and therapeutic agents. Its ability to label specific biomolecules with high precision makes it valuable for studying disease mechanisms and developing targeted therapies .
Industry: In the industrial sector, this compound is used in the production of fluorescent dyes and labeling reagents. Its high efficiency and stability make it a preferred
特性
分子式 |
C42H48N8O9 |
|---|---|
分子量 |
808.9 g/mol |
IUPAC名 |
5-[2-[2-[2-[2-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C42H48N8O9/c1-49(2)31-8-11-34-37(24-31)59-38-25-32(50(3)4)9-12-35(38)40(34)33-10-5-28(23-36(33)42(53)54)41(52)44-14-16-56-18-20-58-22-21-57-19-17-55-15-13-39(51)47-30-7-6-29(45-26-30)27-46-48-43/h5-12,23-26H,13-22,27H2,1-4H3,(H2-,44,47,51,52,53,54) |
InChIキー |
XWKGVUAUNNBNEO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NC5=CN=C(C=C5)CN=[N+]=[N-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)


![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)







